molecular formula C15H12BrNO3S B4073839 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4073839
M. Wt: 366.2 g/mol
InChI Key: ZTKOJRVHHRQLEH-UHFFFAOYSA-N
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Description

3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C15H12BrNO3S and its molecular weight is 366.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.97213 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Variability

A study by Irgashev et al. (2018) explored the synthesis of 2-(hetero)aryl-substituted thieno[3,2-b]indoles using a metal-free strategy, which included the transformation of 3-hydroxyesters into thiophen-3(2H)-ones, followed by Fischer indolization. This process, applicable to compounds like 3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one, allows for a wide range of structural variations due to the availability of different starting materials (Irgashev, Steparuk, & Rusinov, 2018).

Reaction Mechanisms and Transformations

Kammel et al. (2015and 2017) conducted studies focusing on the reactions of brominated benzolactone/lactam derivatives, which include structures similar to this compound. These studies reveal insights into the mechanisms of Eschenmoser coupling reactions and ring transformations, offering valuable information for the synthesis and modification of such compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015); (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).

Antioxidant Activity

Gupta, Kalpana, and Malik (2012) investigated the synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. Their findings suggest that some of these compounds, structurally related to this compound, exhibit significant antioxidant activities at low concentrations, offering potential for pharmaceutical applications (Gupta, Kalpana, & Malik, 2012).

Pharmaceutical Applications

Several studies have focused on the pharmaceutical applications of compounds similar to this compound. For instance, Obase et al. (1983) synthesized derivatives of 3-[1-(2-Aryl-2-hydroxyethyl)-4-piperidylidene]-1,3-dihydro-2H-indol-2-one as potential antihypertensive agents, indicating the therapeutic potential of similar compounds in cardiovascular medicine (Obase, Nakamizo, Takai, & Teranishi, 1983).

Additionally, Singh and Nagpal (2005) synthesized novel diorganosilicon(IV) complexes of indole-2,3-dione derivatives, including structures analogous to this compound, demonstrating significant antimicrobial activity and lower toxicity compared to standard fungicides. This suggests the potential of such compounds in developing new antimicrobial agents (Singh & Nagpal, 2005).

Properties

IUPAC Name

3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S/c1-8-3-2-4-9-13(8)17-14(19)15(9,20)7-10(18)11-5-6-12(16)21-11/h2-6,20H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKOJRVHHRQLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
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3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
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3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
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3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
Reactant of Route 6
3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one

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